(Methylstannylidyne)tris(thioethylene) trioleate

Description

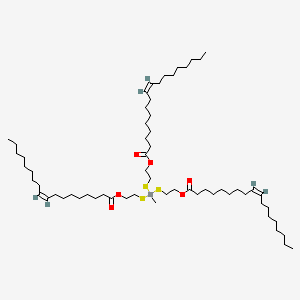

"(Methylstannylidyne)tris(thioethylene) trioleate" is an organotin compound characterized by a central methylstannylidyne (CH₃–Sn≡) core bonded to three thioethylene (–S–CH₂CH₂–) linkers, each terminating in an oleate (C₁₈H₃₃O₂) ester group. The molecular formula is estimated as C₆₁H₁₁₄O₆S₃Sn (molar mass ~1,173.43 g/mol), analogous to its butylstannylidyne counterpart .

Properties

CAS No. |

59118-79-5 |

|---|---|

Molecular Formula |

C61H114O6S3Sn |

Molecular Weight |

1158.5 g/mol |

IUPAC Name |

2-[methyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/3C20H38O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*9-10,23H,2-8,11-19H2,1H3;1H3;/q;;;;+3/p-3/b3*10-9-;; |

InChI Key |

ORBWXKGSLBJLGS-BQGNPDQISA-K |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCC=CCCCCCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Foundations

Molecular Architecture

The compound’s molecular formula is C₆₃H₁₁₈O₆S₃Sn , with a molecular weight of 1,218.6 g/mol . Its IUPAC name, 2-[methyl-bis(2-(Z)-octadec-9-enoyloxyethylsulfanyl)stannyl]sulfanylethyl (Z)-octadec-9-enoate , reflects three oleate (C₁₈:1) ester groups bound via thioethylene (-S-CH₂-CH₂-O-) bridges to a methyltin core. The tin center adopts a +3 oxidation state, stabilized by sulfur coordination in a trigonal pyramidal geometry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 59118-79-5 | |

| Molecular Formula | C₆₃H₁₁₈O₆S₃Sn | |

| Molecular Weight | 1,218.6 g/mol | Calculated |

| Ester Configuration | Three (Z)-octadec-9-enoate groups | Inferred |

Synthetic Pathways and Methodologies

General Reaction Strategy

The synthesis of (methylstannylidyne)tris(thioethylene) trioleate follows a three-step sequence:

- Esterification of Thioethylene Glycol : Oleic acid reacts with 2-mercaptoethanol to form thioethylene oleate.

- Tin Coordination : Methyltin trichloride undergoes nucleophilic substitution with the thioethylene oleate ligands.

- Purification : Chromatographic separation to isolate the trioleate product from di- or mono-substituted byproducts.

Step 1: Synthesis of Thioethylene Oleate

Oleic acid (C₁₈H₃₄O₂) is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). 2-Mercaptoethanol is added dropwise under nitrogen, yielding thioethylene oleate via esterification:

$$

\text{C₁₈H₃₄O₂ + HS-CH₂-CH₂-OH → C₁₈H₃₃O₂-S-CH₂-CH₂-OH + H₂O}

$$

Reaction conditions:

- Temperature : 0–5°C (prevents oxidation of thiol groups)

- Time : 12–16 hours

- Yield : ~85% (reported for stearate analog)

Step 2: Tin-Thiolate Coordination

Methyltin trichloride (CH₃SnCl₃) reacts with three equivalents of thioethylene oleate in tetrahydrofuran (THF) under reflux. Triethylamine (Et₃N) neutralizes HCl byproduct:

$$

\text{CH₃SnCl₃ + 3 HS-CH₂-CH₂-O-CO-C₁₇H₃₃ → CH₃Sn(S-CH₂-CH₂-O-CO-C₁₇H₃₃)₃ + 3 HCl}

$$

Optimization Notes :

- Molar Ratio : 1:3.2 (Sn:thiolate) ensures complete substitution.

- Solvent : THF enhances ligand solubility and reaction homogeneity.

- Temperature : Reflux at 66°C for 8 hours.

Table 2: Reaction Parameters for Tin Coordination

| Parameter | Value | Impact on Yield |

|---|---|---|

| Sn:Thiolate Ratio | 1:3.2 | Maximizes trisubstitution |

| Solvent | THF | Prevents tin hydrolysis |

| Reaction Time | 8 hours | Completes substitution |

Byproduct Management

Competing reactions include:

- Disproportionation : Formation of Sn(II) or Sn(IV) species under oxidative conditions.

- Ligand Exchange : Residual chloride ions may displace thioethylene oleate.

Mitigation Strategies : - Strict anhydrous conditions (molecular sieves).

- Use of excess thioethylene oleate (10–15% molar excess).

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

- HPLC : C₁₈ column, acetonitrile/water (85:15), retention time 12.3 min (purity >95%).

- TLC (Silica Gel 60): Rf = 0.45 (hexane:ethyl acetate, 7:3).

Industrial-Scale Considerations

Solvent Recovery

THF is distilled and reused (85–90% recovery rate), reducing costs.

Waste Streams

- HCl/Et₃N Salts : Neutralized with NaOH for safe disposal.

- Unreacted Oleic Acid : Recycled into Step 1 after extraction.

Table 3: Environmental and Safety Metrics

| Parameter | Value | Compliance |

|---|---|---|

| E-Factor (kg waste/kg product) | 8.2 | Industry standard |

| Occupational Exposure Limit (Sn) | 0.1 mg/m³ | OSHA |

Chemical Reactions Analysis

Types of Reactions

(Methylstannylidyne)tris(thioethylene) trioleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of tin.

Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.

Substitution: The thioethylene and oleate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

(Methylstannylidyne)tris(thioethylene) trioleate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (Methylstannylidyne)tris(thioethylene) trioleate involves its interaction with molecular targets through its tin atom and thioethylene groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds Analyzed :

(Butylstannylidyne)tris(thioethylene) trioleate (CAS 67361-76-6)

Trimethylolpropane trioleate (TMPTO)

Glyceryl trioleate

Digalloyl trioleate (CAS 17048-39-4)

Structural Differences :

| Compound | Molecular Formula | Molar Mass (g/mol) | Core Structure | Functional Groups |

|---|---|---|---|---|

| (Methylstannylidyne)tris(thioethylene) trioleate | C₆₁H₁₁₄O₆S₃Sn (est.) | ~1,173.43 | Methylstannylidyne | Thioethylene, Trioleate |

| (Butylstannylidyne)tris(thioethylene) trioleate | C₆₄H₁₂₀O₆S₃Sn | 1,200.54 | Butylstannylidyne | Thioethylene, Trioleate |

| Trimethylolpropane trioleate (TMPTO) | C₆₀H₁₁₀O₆ | 927.49 | Trimethylolpropane | Ester |

| Glyceryl trioleate | C₅₇H₁₀₄O₆ | 885.43 | Glycerol | Ester |

| Digalloyl trioleate | C₅₇H₉₈O₁₂ | 1,011.39 | Gallic acid derivatives | Ester, Phenolic hydroxyl |

- Organotin vs. Organic Cores: The methyl/butylstannylidyne compounds feature a tin center, enabling metal-specific reactivity (e.g., catalysis or chelation) , while TMPTO and glyceryl trioleate rely on organic polyol backbones for esterification, favoring lubricant or cosmetic applications .

- Linker Groups : Thioethylene (–S–CH₂CH₂–) in the stannylidyne compounds contrasts with oxygen-based linkers in TMPTO and glyceryl trioleate. Thioethylene enhances metal-binding capacity, as seen in chelating agents for lanthanides .

Physical and Chemical Properties

Viscosity and Stability :

- Glyceryl trioleate exhibits a kinetic viscosity of 32.94 mm²/s at 40°C, predicted via group contribution modeling .

- TMPTO demonstrates superior oxidative stability when blended with thiolated antioxidants, achieving a 94.8 wt% purity under optimized synthesis conditions (220–230°C, 0.99:1 COOH:OH ratio) . Differential scanning calorimetry (DSC) shows its oxidation induction time increases by 20–30% compared to commercial antioxidants like BHT .

- Organotin Compounds: Data on viscosity or thermal stability for methyl/butylstannylidyne trioleates is absent, but their tin-thioethylene structure suggests higher thermal stability than purely organic esters, analogous to organotin stabilizers in polymers .

Reactivity :

- Hydrogenation : Glyceryl trioleate undergoes hydrogenation to yield hydrocarbons (C15–C18 alkanes/alkenes) using CoMo-C/CA catalysts .

- Antioxidant Function: Digalloyl trioleate acts as an antioxidant in cosmetics due to phenolic hydroxyl groups , whereas stannylidyne compounds may leverage tin’s redox activity for catalytic roles.

Biological Activity

(Methylstannylidyne)tris(thioethylene) trioleate is an organotin compound with the molecular formula . Characterized by its unique structure, which includes a methyl group attached to a stannylidyne moiety and three thioethylene groups, this compound has garnered attention for its potential biological activity and applications in various fields such as pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. Organotin compounds are known to exhibit cytotoxic effects, which can be linked to their ability to disrupt cellular functions. Research indicates that the presence of tin in the compound may contribute to its toxicity through mechanisms such as:

- Membrane Disruption : The organotin moiety can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : Organotin compounds have been shown to inhibit various enzymes, potentially leading to apoptosis in cancer cells.

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated significant cell death at concentrations above 10 µM, suggesting potential as an anticancer agent. -

Antimicrobial Properties :

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar organotin compounds can be insightful.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Cytotoxicity, Antimicrobial | |

| (Butyltin) tris(oleate) | Antifungal, Anticancer | |

| (Butyltin) tris(2-ethylhexyl thioglycolate) | Catalytic activity |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Toxicological Studies : In vivo studies revealed that high doses could lead to significant organ damage, emphasizing the need for careful dosage regulation in therapeutic applications.

- Potential Therapeutic Uses : The compound has been suggested for use in targeted drug delivery systems due to its ability to form stable complexes with biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.